molecular formula C18H16FNO4S B1684378 Polmacoxib CAS No. 301692-76-2

Polmacoxib

Cat. No.: B1684378
CAS No.: 301692-76-2
M. Wt: 361.4 g/mol
InChI Key: IJWPAFMIFNSIGD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Polmacoxib, also known as CG100649, is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets two enzymes: Cyclooxygenase-2 (COX-2) and Carbonic Anhydrase I/II . These enzymes play crucial roles in inflammation and pain signaling.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . Prostaglandins are produced as a result of the COX-2 enzymatic action on arachidonic acid. By inhibiting COX-2, this compound suppresses the production of prostaglandins, leading to a reduction in inflammation-associated symptoms .

Pharmacokinetics

It’s known that this compound exhibits atwo-compartment model with mixed zero- and first-order absorption kinetics .

Result of Action

The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in a decrease in inflammation and pain. This makes this compound effective in the treatment of conditions like osteoarthritis .

Biochemical Analysis

Biochemical Properties

Polmacoxib is a unique coxib that dually inhibits cyclooxygenase-2 (COX-2) and carbonic anhydrase I/II . The inhibition of these enzymes is crucial in its role in biochemical reactions. COX-2 is an enzyme involved in inflammation and pain, while carbonic anhydrase I/II plays a role in maintaining pH balance and fluid transport in the body .

Cellular Effects

This compound’s effects on cells are primarily related to its inhibition of COX-2 and carbonic anhydrase I/II . By inhibiting COX-2, this compound reduces the production of prostaglandins, which are key mediators of inflammation and pain . Its inhibition of carbonic anhydrase I/II can influence cellular processes related to pH and fluid balance .

Molecular Mechanism

This compound exerts its effects at the molecular level through its inhibition of COX-2 and carbonic anhydrase I/II . It binds to these enzymes, preventing them from catalyzing their respective reactions . This leads to a decrease in the production of prostaglandins (via COX-2 inhibition) and potential changes in pH and fluid balance (via carbonic anhydrase I/II inhibition) .

Temporal Effects in Laboratory Settings

It is known that this compound has a mixed zero- and first-order absorption kinetics .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis of prostaglandins, due to its inhibition of COX-2 . This can lead to a decrease in the levels of prostaglandins, which are involved in inflammation and pain .

Preparation Methods

Polmacoxib can be synthesized through a multi-step process involving several chemical reactions. One method involves reacting a sulfinate compound with hydroxylamine-O-sulfonic acid to obtain this compound . Another method includes reacting a compound of Formula VI with acetic anhydride to obtain an acetyl compound, which is then oxidized to form a sulfone compound. This sulfone compound is further reacted with an alkali metal cation source and a chlorinating agent to finally produce this compound .

Properties

IUPAC Name

4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S/c1-18(2)17(21)15(12-4-3-5-13(19)10-12)16(24-18)11-6-8-14(9-7-11)25(20,22)23/h3-10H,1-2H3,(H2,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWPAFMIFNSIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901029389
Record name Polmacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301692-76-2
Record name Polmacoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301692-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polmacoxib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301692762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polmacoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12399
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Polmacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POLMACOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ34D6YPAO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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